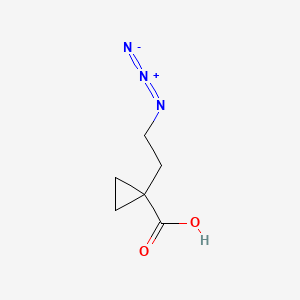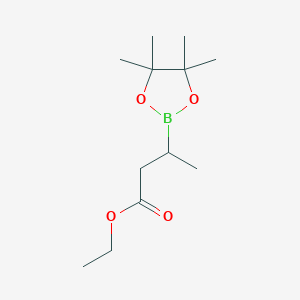
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes both fluorine and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropane with methylthiol in the presence of a base to form 2,2-difluoro-3-(methylsulfanyl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated amines.
Substitution: Azides, cyanides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-(methylsulfonyl)propan-1-amine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(2,4-Difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride: Contains a phenyl ring and different substitution pattern.
Uniqueness
2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is unique due to its combination of fluorine and sulfur atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H10ClF2NS |
|---|---|
Peso molecular |
177.64 g/mol |
Nombre IUPAC |
2,2-difluoro-3-methylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NS.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H |
Clave InChI |
NIUVLVBBXAQGBA-UHFFFAOYSA-N |
SMILES canónico |
CSCC(CN)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)


![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)


![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)






